molecular formula C12H29Fe5Na2O23 B10761154 Sucroferric oxyhydroxide

Sucroferric oxyhydroxide

Número de catálogo: B10761154
Peso molecular: 866.5 g/mol
Clave InChI: FWZTTZUKDVJDCM-CEJAUHOTSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La sucrosa de hierro se sintetiza haciendo reaccionar una sal de hierro trivalente con una base inorgánica a bajas temperaturas (5-20 °C) para formar un coloide de hidróxido férrico. Este coloide se compleja luego con sucrosa a temperaturas más altas (100-120 °C) para producir sucrosa de hierro . La solución resultante se seca por pulverización para obtener una forma sólida .

Métodos de producción industrial: La producción industrial de sucrosa de hierro implica los mismos pasos básicos pero a mayor escala. El proceso garantiza la estabilidad y la calidad del compuesto, lo que lo hace adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Phosphate Binding Mechanism

SFOH's polynuclear iron(III)-oxyhydroxide (pn-FeOOH) core adsorbs phosphate ions through ligand exchange, forming insoluble iron-phosphate complexes in the gastrointestinal (GI) tract. The sucrose-starch matrix stabilizes the core, preserving its reactivity across physiological pH ranges (1.2–8.0) .

  • pH-Dependent Adsorption :
    SFOH binds phosphate effectively under both fasted (pH 1.2–2.1) and fed (pH 4.5–8.0) conditions. Maximum adsorption occurs at acidic pH (2.6), with a binding capacity of 0.26 mg phosphate/mg iron .

ConditionInitial pHFinal pHPhosphate Adsorbed (mg P/mg Fe)
Empty stomach (1 hour)1.22.10.26
Full stomach (6 hours)4.55.90.24
Full stomach (22 hours)7.06.90.30

Data adapted from in vitro simulations .

Iron Release and Stability

The pn-FeOOH structure minimizes systemic iron absorption. In the presence of phosphate, iron release is suppressed, even under acidic conditions :

  • Empty Stomach (Without Phosphate) :
    High iron release (66.9% at pH 1.2) due to proton-induced dissolution.

  • With Phosphate :
    Phosphate binding reduces iron release to 6.24% at pH 1.2 and ≤0.35% under fed conditions .

ConditionpHIron Release (%)
Empty stomach (no phosphate)1.266.90
Empty stomach (+ phosphate)1.26.24
Full stomach (+ phosphate)5.90.31
Full stomach (+ phosphate)8.00.26

Carbohydrate Shell Degradation

The sucrose-starch shell undergoes enzymatic hydrolysis in the GI tract, releasing glucose, fructose, and maltose. This process does not affect the pn-FeOOH core’s phosphate-binding capacity . Each 500 mg tablet releases 1.4 g of digestible carbohydrates .

Interactions with GI pH

SFOH maintains structural integrity and reactivity across the GI tract’s pH spectrum:

  • Acidic Environment (Stomach) : Enhances phosphate adsorption via protonation of hydroxyl groups on the iron core.

  • Neutral/Alkaline Environment (Intestines) : Sustains binding through ion-exchange mechanisms .

Long-Term Stability and Iron Accumulation

Clinical studies demonstrate minimal systemic iron uptake:

  • Median iron absorption in CKD patients: 0.04% .

  • No clinically significant increases in serum ferritin or transferrin saturation observed without concurrent IV iron therapy .

Comparative Reactivity with Other Phosphate Binders

SFOH’s iron-based chemistry provides advantages over calcium- or aluminum-based binders:

  • No risk of hypercalcemia or aluminum toxicity .

  • Lower pill burden (3–6 tablets/day) vs. sevelamer (9–12 tablets/day) due to higher phosphate affinity .

Aplicaciones Científicas De Investigación

Phosphate Binding Capacity

Sucroferric oxyhydroxide has demonstrated a potent phosphate-binding capacity. Clinical trials have shown that it effectively reduces serum phosphorus levels in dialysis patients. A Phase III trial indicated that this compound was non-inferior to sevelamer carbonate in reducing serum phosphorus after 12 weeks, with significantly fewer pills required per day (2.8 vs. 7.6) and better adherence rates (82.6% vs. 77.2%) at 24 weeks .

Comparative Studies

A comprehensive analysis of real-world data involving over 6,400 hemodialysis patients revealed that this compound not only maintained effective phosphorus control but also resulted in a lower daily pill burden compared to traditional phosphate binders .

Study Type Patient Population Phosphorus Reduction Pill Burden Adherence Rate
Phase III Clinical Trial1,055 patientsNon-inferior to sevelamer2.8 pills/day82.6%
Real-World Observational Study6,400 hemodialysis patientsSignificant reductionLower than other bindersImproved adherence

Case Study 1: Transition from Other Binders

In a retrospective study involving patients who switched from sevelamer or calcium acetate to this compound, there was a notable reduction in serum phosphorus levels and a decrease in the number of prescribed tablets by approximately 53% . This switch not only improved clinical outcomes but also enhanced patient satisfaction due to the reduced pill burden.

Case Study 2: Tolerability and Side Effects

A study conducted at the University Hospital of Burgos assessed five hemodialysis patients treated with this compound over an 18-month period. Results indicated an average reduction of 12.27% in hyperphosphatemia and a significant decrease in daily tablet intake (15.79% reduction). The drug was well-tolerated, although mild gastrointestinal symptoms were reported .

Safety Profile

This compound exhibits a favorable safety profile with minimal systemic iron absorption noted in clinical studies. The most common side effects reported include mild transient diarrhea and discolored feces . Long-term observational studies also support its safety and tolerability across diverse patient populations.

Propiedades

Fórmula molecular

C12H29Fe5Na2O23

Peso molecular

866.5 g/mol

Nombre IUPAC

disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate

InChI

InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1

Clave InChI

FWZTTZUKDVJDCM-CEJAUHOTSA-M

SMILES isomérico

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

SMILES canónico

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.